molecular formula C6H11FN2O B13277791 2-[(3-Fluoro-2-hydroxypropyl)(methyl)amino]acetonitrile

2-[(3-Fluoro-2-hydroxypropyl)(methyl)amino]acetonitrile

Cat. No.: B13277791
M. Wt: 146.16 g/mol
InChI Key: LJIKJNSYHNQPFA-UHFFFAOYSA-N
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Description

2-[(3-Fluoro-2-hydroxypropyl)(methyl)amino]acetonitrile is an organic compound with the molecular formula C6H11FN2O It is a fluorinated derivative of aminoacetonitrile, characterized by the presence of a fluoro group, a hydroxypropyl group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluoro-2-hydroxypropyl)(methyl)amino]acetonitrile typically involves the reaction of 3-fluoro-2-hydroxypropylamine with methylamine and acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow chemistry and automated reactors, can enhance the efficiency and scalability of the production process. Quality control measures, including analytical techniques like NMR, HPLC, and LC-MS, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluoro-2-hydroxypropyl)(methyl)amino]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-[(3-Fluoro-2-hydroxypropyl)(methyl)amino]acetonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-Fluoro-2-hydroxypropyl)(methyl)amino]acetonitrile involves its interaction with molecular targets, such as enzymes and receptors. The fluoro group enhances its binding affinity and specificity, while the hydroxypropyl and methylamino groups contribute to its overall chemical reactivity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chloro-2-hydroxypropyl)(methyl)amino]acetonitrile
  • 2-[(3-Bromo-2-hydroxypropyl)(methyl)amino]acetonitrile
  • 2-[(3-Iodo-2-hydroxypropyl)(methyl)amino]acetonitrile

Uniqueness

2-[(3-Fluoro-2-hydroxypropyl)(methyl)amino]acetonitrile is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H11FN2O

Molecular Weight

146.16 g/mol

IUPAC Name

2-[(3-fluoro-2-hydroxypropyl)-methylamino]acetonitrile

InChI

InChI=1S/C6H11FN2O/c1-9(3-2-8)5-6(10)4-7/h6,10H,3-5H2,1H3

InChI Key

LJIKJNSYHNQPFA-UHFFFAOYSA-N

Canonical SMILES

CN(CC#N)CC(CF)O

Origin of Product

United States

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